molecular formula C11H18ClNO2 B083445 3,4-Dimethoxy-N-methylphenethylamine hydrochloride CAS No. 13078-76-7

3,4-Dimethoxy-N-methylphenethylamine hydrochloride

Cat. No.: B083445
CAS No.: 13078-76-7
M. Wt: 231.72 g/mol
InChI Key: BGEONUMCBIQUTQ-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-methylphenethylamine hydrochloride is a useful research compound. Its molecular formula is C11H18ClNO2 and its molecular weight is 231.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123409. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacology and Toxicology of Hallucinogens

Research on 3,4-Dimethoxy-N-methylphenethylamine hydrochloride and its analogs has contributed significantly to understanding the pharmacology and toxicology of hallucinogens. One study examined the effects of mescaline and its analogs, including 3,4-dimethoxy-β-phenylethylamine (a closely related compound), on various animal species. This research helped delineate the structural modifications in mescaline that alter pharmacologic activity, such as potency changes due to the removal of methoxy groups or N-demethylation and increased potency with alpha substitution or the introduction of methylenedioxy groups (Hardman, Haavik, & Seevers, 1973).

Serotonergic Hallucinogens and Toxicity

Another study focused on the serotonergic hallucinogens, particularly the 2,5-dimethoxy-substituted phenethylamines, which include compounds structurally related to this compound. This research highlighted the role of 5-HT2A receptor activation in mediating the effects of hallucinogens and discussed the toxicity and potential therapeutic applications of these compounds (Halberstadt, 2017).

Dietary Supplements and Adulteration Issues

The presence and regulation of phenethylamines (PEAs) in dietary supplements have been a significant area of concern. A review addressing the adulteration of dietary supplements with PEAs, including synthetic variants similar to this compound, outlined the challenges faced by regulatory authorities in ensuring the safety of these products. This work emphasized the need for rigorous quality control and safety evaluations to protect consumers from potentially harmful adulterated supplements (Pawar & Grundel, 2017).

Psychoactive Drug Research

Research on psychoactive drugs, including this compound and its analogs, has explored their potential therapeutic applications, such as in treating alcohol use disorder, anxiety associated with autism, and posttraumatic stress disorder (PTSD). Studies have shown that these compounds can evoke significant psychological and emotional experiences, which may be leveraged in controlled therapeutic settings to facilitate psychological healing and growth (Sessa, Higbed, & Nutt, 2019).

Safety and Hazards

The compound is classified as causing skin irritation (Category 2), eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) .

Biochemical Analysis

Cellular Effects

The cellular effects of 3,4-Dimethoxy-N-methylphenethylamine hydrochloride are not well-studied. Given its structural similarity to dopamine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3;/h4-5,8,12H,6-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEONUMCBIQUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=C(C=C1)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156739
Record name Phenethylamine, 3,4-dimethoxy-N-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13078-76-7
Record name Benzeneethanamine, 3,4-dimethoxy-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13078-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethylamine, 3,4-dimethoxy-N-methyl-, hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13078-76-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123409
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenethylamine, 3,4-dimethoxy-N-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethoxy-N-methylphenethylamine hydrochloride
Source European Chemicals Agency (ECHA)
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